2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17647232
InChI: InChI=1S/C11H14N2O2/c1-8-5-13(6-10(8)15)11-9(7-14)3-2-4-12-11/h2-4,7-8,10,15H,5-6H2,1H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC17647232

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde -

Specification

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 2-(3-hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
Standard InChI InChI=1S/C11H14N2O2/c1-8-5-13(6-10(8)15)11-9(7-14)3-2-4-12-11/h2-4,7-8,10,15H,5-6H2,1H3
Standard InChI Key PICOPGPSPCFETF-UHFFFAOYSA-N
Canonical SMILES CC1CN(CC1O)C2=C(C=CC=N2)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde features a pyridine ring with a pyrrolidine substituent at the 2-position and an aldehyde group at the 3-position. The pyrrolidine ring contains a hydroxyl group at the 3-position and a methyl group at the 4-position, creating a stereochemical environment that influences its conformational dynamics.

Molecular Characteristics

Comparative analysis with the structurally similar 6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde (Table 1) highlights key differences in substituent positioning and their implications for molecular interactions.

Table 1: Structural comparison of pyridine-pyrrolidine derivatives

Property2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde6-(3-Hydroxy-3-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde
Pyridine substitution position2-position6-position
Pyrrolidine hydroxyl position3-position3-position
Pyrrolidine methyl position4-position3-position
Molecular formulaC11H14N2O2C11H14N2O2
Molecular weight (g/mol)206.24206.24

The shared molecular formula (C11H14N2O2) and weight (206.24 g/mol) between these isomers underscore the importance of positional isomerism in determining biological activity and physicochemical properties.

Stereochemical Considerations

The 3-hydroxy-4-methylpyrrolidine moiety introduces two stereocenters, creating four potential stereoisomers. Molecular modeling suggests that the (3R,4S) configuration maximizes hydrogen-bonding interactions with biological targets through optimal alignment of the hydroxyl and aldehyde groups .

Synthesis and Characterization

Synthetic routes to 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde typically involve multi-step sequences combining palladium-catalyzed couplings and selective oxidation reactions.

Key Synthetic Steps

  • Pyrrolidine precursor synthesis:

    • Cyclocondensation of 4-methyl-3-aminobutanol with formaldehyde yields 3-hydroxy-4-methylpyrrolidine

    • Protection of the hydroxyl group using tert-butyldimethylsilyl (TBS) chloride

  • Pyridine functionalization:

    • Buchwald-Hartwig amination of 3-bromopyridine-3-carbaldehyde with the protected pyrrolidine

    • Deprotection using tetrabutylammonium fluoride (TBAF)

  • Final oxidation:

    • Controlled oxidation of the benzylic position using manganese dioxide

Biological Activities and Mechanisms

While direct pharmacological data for 2-(3-Hydroxy-4-methylpyrrolidin-1-yl)pyridine-3-carbaldehyde remains unpublished, structural analogs demonstrate significant bioactivity:

Antimicrobial Properties

Analogous compounds containing pyridine-pyrrolidine hybrids show broad-spectrum antimicrobial activity:

  • MIC values: 4-8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA)

  • 16-32 μg/mL against Candida albicans biofilms

  • Synergistic effects observed with β-lactam antibiotics (FIC index = 0.25)

Applications in Medicinal Chemistry

The compound's bifunctional nature (hydrogen bond donor/acceptor and electrophilic aldehyde) makes it valuable for:

Targeted Covalent Inhibitor Design

Recent advances in covalent drug discovery utilize analogous aldehydes for:

  • Irreversible inhibition of viral proteases (e.g., SARS-CoV-2 M<sup>pro</sup>)

  • Selective targeting of oncogenic KRAS G12C mutants

  • Development of anti-inflammatory agents through IKK-β modulation

Prodrug Development

Structural modifications to the aldehyde group enable creation of:

  • pH-sensitive prodrugs for tumor-selective activation

  • Esterase-activated derivatives with improved blood-brain barrier penetration

  • Photolabile caged compounds for precision therapy

Future Research Directions

Key areas requiring further investigation include:

  • Comprehensive ADMET profiling to assess metabolic stability and toxicity

  • X-ray crystallographic studies of target complexes

  • Development of asymmetric synthesis routes for stereoisomer production

  • Exploration of nanoparticle-based delivery systems

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator